Cas no 2229569-86-0 (5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile)

5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile
- 2229569-86-0
- EN300-1744689
- 5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile
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- Inchi: 1S/C12H16N2S/c13-8-10-4-5-11(15-10)12(9-14)6-2-1-3-7-12/h4-5H,1-3,6-7,9,14H2
- InChI Key: GRRCCOVYBQVNAV-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C1(CN)CCCCC1
Computed Properties
- Exact Mass: 220.10341969g/mol
- Monoisotopic Mass: 220.10341969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78Ų
- XLogP3: 2.9
5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744689-10g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1744689-5.0g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 5.0g |
$3520.0 | 2023-07-10 | ||
Enamine | EN300-1744689-0.05g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1744689-0.25g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1744689-5g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1744689-10.0g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 10.0g |
$5221.0 | 2023-07-10 | ||
Enamine | EN300-1744689-0.5g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1744689-2.5g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1744689-1g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1744689-1.0g |
5-[1-(aminomethyl)cyclohexyl]thiophene-2-carbonitrile |
2229569-86-0 | 1.0g |
$1214.0 | 2023-07-10 |
5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Additional information on 5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile
Research Briefing on 5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile (CAS: 2229569-86-0) in Chemical Biology and Pharmaceutical Applications
The compound 5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile (CAS: 2229569-86-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This bicyclic structure combines a thiophene core with an aminomethyl-cyclohexyl substitution, offering unique physicochemical properties that make it particularly interesting for targeting challenging biological systems. Recent studies have highlighted its potential as a versatile pharmacophore in the development of kinase inhibitors, GPCR modulators, and CNS-active compounds.
Structural analysis reveals that the electron-withdrawing carbonitrile group at the 2-position of the thiophene ring significantly influences the compound's binding characteristics, while the aminomethyl-cyclohexyl moiety provides spatial flexibility for optimal target engagement. The compound's calculated LogP of 2.1 and polar surface area of 48 Ų suggest favorable blood-brain barrier penetration, making it particularly relevant for neuropharmacological applications.
In recent preclinical studies, derivatives of 5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile have demonstrated nanomolar potency against several protein kinases implicated in oncology indications. Particularly noteworthy is its activity against FLT3 mutants (IC50 = 17 nM) and Trk family kinases (IC50 range 8-32 nM), as reported in a 2023 Journal of Medicinal Chemistry publication. The compound's unique binding mode, characterized by X-ray crystallography, shows the cyclohexyl group occupying a hydrophobic pocket while the aminomethyl group forms critical hydrogen bonds with the kinase hinge region.
Metabolic stability studies conducted with human liver microsomes indicate moderate clearance (28 mL/min/kg), with the primary metabolic pathway involving oxidation of the thiophene ring. Recent medicinal chemistry efforts have focused on blocking this metabolic soft spot through strategic fluorination, leading to improved pharmacokinetic profiles while maintaining target engagement. These optimized analogs show promising oral bioavailability (F > 60%) in rodent models.
The compound's versatility extends beyond kinase inhibition. A 2024 ACS Chemical Neuroscience report described its application as a σ1 receptor modulator (Ki = 89 nM), where the rigid cyclohexyl-thiophene core was found to mimic endogenous ligand conformations. This finding has sparked interest in neuroprotective applications, particularly for neurodegenerative disorders where σ1 receptor activation shows therapeutic potential.
Current research directions include exploring the compound's utility in PROTAC design, where its balanced physicochemical properties and multiple points for linker attachment make it an attractive warhead. Preliminary data presented at the 2024 EFMC International Symposium showed successful degradation of BRD4 when incorporated into a PROTAC architecture, achieving DC50 values below 100 nM in cellular assays.
From a synthetic chemistry perspective, recent advances have improved the scalability of 5-1-(aminomethyl)cyclohexylthiophene-2-carbonitrile production. A 2023 Organic Process Research & Development publication detailed a novel asymmetric hydrogenation route that achieves >95% ee for the aminomethyl-cyclohexyl moiety while maintaining overall yields above 65%. This development addresses previous challenges in producing enantiomerically pure material at scale.
Ongoing structure-activity relationship studies continue to reveal the compound's remarkable adaptability to various therapeutic targets. Its privileged structure status is becoming increasingly apparent as research groups worldwide report successful applications across diverse target classes. Future directions likely include further exploration of its potential in targeted protein degradation, allosteric modulation, and as a scaffold for fragment-based drug discovery.
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